An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-Methyl-2-Butenyl Ether
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-Methyl-2-Butenyl Ether
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 3-methyl-2-butenyl ether (also known as prenyl methyl ether). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed examination of the expected chemical shifts, the underlying principles governing these values, and the experimental protocols for their acquisition and verification.
Introduction
Methyl 3-methyl-2-butenyl ether is a member of the prenyl ether family, a class of compounds that are of interest in organic synthesis and as potential building blocks in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The precise chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra serve as a definitive fingerprint of the molecular structure. This guide will delve into the predicted NMR spectra of methyl 3-methyl-2-butenyl ether, grounded in the analysis of its structural components and data from analogous compounds.
The structure of methyl 3-methyl-2-butenyl ether features key functional groups that dictate its spectral properties: an ether linkage, a trisubstituted double bond, and three distinct methyl groups. The interplay of inductive and anisotropic effects from these groups results in a unique and predictable NMR spectrum.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of methyl 3-methyl-2-butenyl ether is anticipated to exhibit four distinct signals. The prediction of these chemical shifts is based on the electronic environment of each proton, with consideration of deshielding effects from the electronegative oxygen atom and the π-system of the double bond. Protons on carbons adjacent to an ether oxygen are typically observed in the range of 3.4-4.5 ppm[1]. Vinylic protons generally resonate between 4.5 and 6.5 ppm[2].
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-Methyl-2-Butenyl Ether in CDCl₃
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| a (-OCH₃) | ~3.3 | Singlet (s) | 3H | Deshielded by the adjacent oxygen atom. No adjacent protons to couple with. |
| b (-OCH₂-) | ~3.9 - 4.0 | Doublet (d) | 2H | Allylic position and adjacent to an ether oxygen, leading to significant deshielding. Coupled to the vinylic proton (c). |
| c (=CH-) | ~5.3 - 5.4 | Triplet of quartets (tq) or multiplet (m) | 1H | Vinylic proton deshielded by the double bond. Coupled to the methylene protons (b) and weakly to the two methyl groups (d, e). |
| d, e (-C(CH₃)₂) | ~1.7 | Singlet (s) or two closely spaced singlets | 6H | Vinylic methyl groups. Generally appear as singlets due to minimal coupling across the double bond to the vinylic proton. |
Causality of Predicted ¹H Chemical Shifts:
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-OCH₃ (a): The singlet at approximately 3.3 ppm is characteristic of a methoxy group attached to an alkyl chain. The electronegative oxygen atom withdraws electron density, deshielding these protons. Its chemical shift is analogous to the methoxy group in ethyl methyl ether, which resonates at a similar value.
-
-OCH₂- (b): These methylene protons are subject to two deshielding effects: the inductive effect of the adjacent ether oxygen and their allylic position relative to the double bond. This combination shifts their resonance significantly downfield to the ~3.9-4.0 ppm region. In the analogous compound, 3-methyl-2-buten-1-ol (prenol), these protons appear at ~4.1 ppm[3]. The replacement of the hydroxyl proton with a methyl group is expected to cause a slight upfield shift.
-
=CH- (c): This vinylic proton is part of the electron-rich double bond system, placing it in a deshielded environment around 5.3-5.4 ppm. It will be split into a triplet by the adjacent methylene protons (b).
-
-C(CH₃)₂ (d, e): The two methyl groups attached to the double bond are in a vinylic position. They are expected to have very similar chemical shifts, appearing around 1.7 ppm, consistent with the methyl signals in prenol[3].
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of methyl 3-methyl-2-butenyl ether is predicted to show five distinct signals, corresponding to each unique carbon environment in the molecule. Carbons attached to an ether oxygen typically resonate in the 50-80 ppm range, while sp²-hybridized carbons of an alkene are found further downfield, between 100 and 150 ppm[1][4].
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-Methyl-2-Butenyl Ether in CDCl₃
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| 1 (-OCH₃) | ~58 | Typical chemical shift for a methoxy carbon, deshielded by the oxygen atom. Similar to the methoxy carbon in ethyl methyl ether. |
| 2 (-OCH₂) | ~67 | Allylic carbon attached to the ether oxygen, resulting in deshielding. In prenol, this carbon appears at ~60 ppm; the methyl group may cause a slight downfield shift[3]. |
| 3 (=CH-) | ~121 | sp² hybridized carbon. In prenol, this carbon is at ~123 ppm[3]. |
| 4 (=C(CH₃)₂) | ~139 | Quaternary sp² hybridized carbon, typically the most deshielded of the alkene carbons. In prenol, this signal is at ~138 ppm[3]. |
| 5, 6 (-C(CH₃)₂) | ~18 and ~26 | The two diastereotopic methyl carbons attached to the double bond. They are expected to have slightly different chemical environments and thus distinct signals. These values are based on the corresponding carbons in prenol[3]. |
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of methyl 3-methyl-2-butenyl ether with the proposed proton and carbon assignments.
Caption: Structure of methyl 3-methyl-2-butenyl ether with atom numbering.
Experimental Protocols
Synthesis of Methyl 3-Methyl-2-Butenyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers.[5][6] This involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of methyl 3-methyl-2-butenyl ether, 3-methyl-2-buten-1-ol (prenol) is deprotonated to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-2-buten-1-ol (1.0 equivalent). Dissolve the alcohol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Nucleophilic Substitution: Cool the resulting sodium prenoxide solution back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench any unreacted NaH with the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure methyl 3-methyl-2-butenyl ether.
Caption: Workflow for the Williamson ether synthesis of the target compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified methyl 3-methyl-2-butenyl ether for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solvating power and relatively simple residual solvent peak.
-
For quantitative accuracy and referencing, ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.
¹H NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Data Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
Conclusion
The structural analysis of methyl 3-methyl-2-butenyl ether by ¹H and ¹³C NMR spectroscopy is straightforward due to its distinct and well-resolved signals. The predicted chemical shifts, based on established principles and data from analogous compounds, provide a reliable reference for the identification and characterization of this compound. The combination of a downfield vinylic proton, characteristic allylic and methoxy ether signals, and two vinylic methyl groups creates a unique spectral fingerprint. The provided synthesis and data acquisition protocols offer a self-validating system for researchers to produce and confirm the structure of this versatile chemical building block.
References
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OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. (2023). 18.9: Spectroscopy of Ethers. [Link]
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